Kinase Domain Inhibition Potency Comparison
DS01080522 inhibits PRKACA kinase activity with an IC50 of 0.8 nM . This is 2.7-fold less potent than DS89002333 (IC50 0.3 nM) [1] but 1.25-fold more potent than BLU0588 (IC50 1.0 nM) [2] in comparable biochemical assays. These differences in enzymatic potency, while all in the sub-nanomolar range, highlight a distinct kinetic profile that may be relevant for specific assay conditions or when a slightly less potent but more characterized structural tool is desired.
| Evidence Dimension | Biochemical inhibition of PRKACA kinase activity |
|---|---|
| Target Compound Data | IC50 = 0.8 nM |
| Comparator Or Baseline | DS89002333 (IC50 = 0.3 nM); BLU0588 (IC50 = 1.0 nM) |
| Quantified Difference | 2.7-fold less potent than DS89002333; 1.25-fold more potent than BLU0588 |
| Conditions | In vitro kinase activity assay |
Why This Matters
This quantitative difference allows researchers to select DS01080522 as a potent PRKACA inhibitor with a unique potency window relative to other advanced leads, which may be critical for dose-response studies or when a specific level of target engagement is required without over-inhibition.
- [1] Ace Therapeutics. DS89002333. Cat. No.: IBDI-435950. View Source
- [2] TargetMol. BLU0588. Catalog No. T60169. View Source
